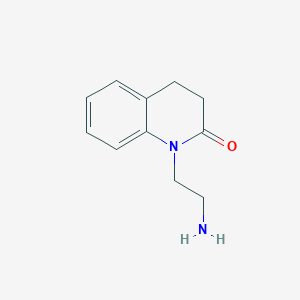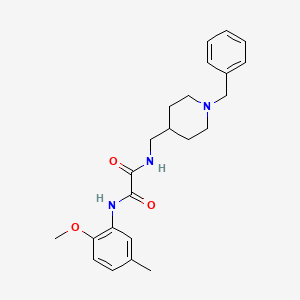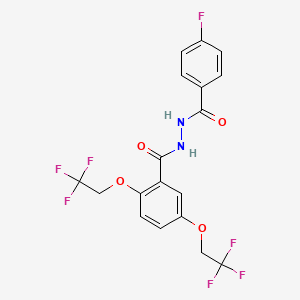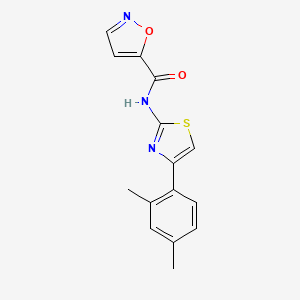
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, also known as DMTX, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. DMTX is a thiazole derivative that belongs to the class of isoxazole-5-carboxamides. It has a molecular formula of C17H16N2O2S and a molecular weight of 316.4 g/mol.
Applications De Recherche Scientifique
Cancer Cell Metabolism Mitosis Inhibitor
This compound is a potential active pharmaceutical ingredient (API) and acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . It can inhibit the division of cancer cells, thereby potentially slowing down the progression of the disease .
Enzyme Inhibitor
The compound is also targeted as an enzyme inhibitor . It can bind to specific enzymes and reduce their activity, which can be useful in regulating biological processes .
Antibacterial Activity
Thiazole derivatives, such as this compound, have been found to exhibit antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives also show antifungal activity . They can prevent the growth of fungi, which can be beneficial in treating fungal infections .
Anti-inflammatory Activity
Some synthesized compounds of thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that this compound could potentially be used in the treatment of inflammation .
Antitumor Activity
Thiazole derivatives are known for their antitumor properties . They can inhibit the growth of tumor cells, which can be beneficial in cancer treatment .
Antitubercular Activity
Thiazole derivatives have also been found to exhibit antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antidiabetic Activity
Thiazole derivatives have been found to exhibit antidiabetic activity . They can potentially be used in the treatment of diabetes by regulating blood sugar levels .
Mécanisme D'action
Target of Action
The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapeutics.
Mode of Action
This inhibition disrupts the normal cell cycle regulation and mitosis process, leading to the death of cancer cells .
Biochemical Pathways
The compound’s interaction with the Nek2 and Hec1 enzymes affects the cell cycle regulation and mitosis pathways. The disruption of these pathways leads to the inability of cancer cells to divide and proliferate, thereby inhibiting the growth of the cancer .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle regulation and mitosis process, the compound causes cancer cells to die, thereby inhibiting the growth of the cancer .
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCPQZQLNPXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

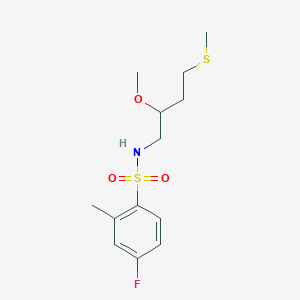
![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)

![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)

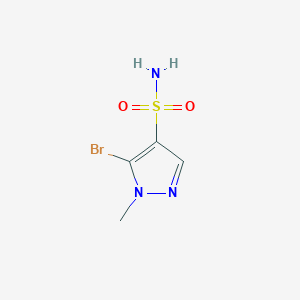
![[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2829838.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)
![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
